molecular formula C21H26N2O4 B246879 [4-(2,4-DIMETHOXYBENZYL)PIPERAZINO](2-METHOXYPHENYL)METHANONE

[4-(2,4-DIMETHOXYBENZYL)PIPERAZINO](2-METHOXYPHENYL)METHANONE

Cat. No.: B246879
M. Wt: 370.4 g/mol
InChI Key: YBDHSGPMRYZIBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[4-(2,4-DIMETHOXYBENZYL)PIPERAZINO](2-METHOXYPHENYL)METHANONE is a complex organic compound that features a piperazine ring substituted with a 2,4-dimethoxybenzyl group and a methoxyphenyl methanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(2,4-DIMETHOXYBENZYL)PIPERAZINO](2-METHOXYPHENYL)METHANONE typically involves multiple steps, starting with the preparation of the piperazine ring and subsequent substitution reactions to introduce the benzyl and methanone groups. Common synthetic routes include:

    Formation of Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.

    Substitution with 2,4-Dimethoxybenzyl Group: The piperazine ring is then reacted with 2,4-dimethoxybenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate to introduce the benzyl group.

    Introduction of Methoxyphenyl Methanone Group: The final step involves the reaction of the substituted piperazine with 2-methoxybenzoyl chloride under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl group in the methanone moiety, converting it to an alcohol.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, introducing various substituents such as halogens or nitro groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions typically involve the use of Lewis acids like aluminum chloride or ferric chloride.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, [4-(2,4-DIMETHOXYBENZYL)PIPERAZINO](2-METHOXYPHENYL)METHANONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand in binding studies or as a probe in biochemical assays.

Medicine

In medicinal chemistry, this compound is investigated for its potential pharmacological properties. It may exhibit activity against certain biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of [4-(2,4-DIMETHOXYBENZYL)PIPERAZINO](2-METHOXYPHENYL)METHANONE involves its interaction with specific molecular targets. The piperazine ring and aromatic groups allow it to bind to proteins or enzymes, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • [4-(2-Methoxybenzyl)piperazin-1-yl]-(2-methoxyphenyl)methanone
  • [4-(2,4-Dimethoxybenzyl)piperazin-1-yl]-(2-chlorophenyl)methanone
  • [4-(2,4-Dimethoxybenzyl)piperazin-1-yl]-(2-nitrophenyl)methanone

Uniqueness

What sets [4-(2,4-DIMETHOXYBENZYL)PIPERAZINO](2-METHOXYPHENYL)METHANONE apart from similar compounds is the presence of both the 2,4-dimethoxybenzyl and 2-methoxyphenyl groups

Properties

Molecular Formula

C21H26N2O4

Molecular Weight

370.4 g/mol

IUPAC Name

[4-[(2,4-dimethoxyphenyl)methyl]piperazin-1-yl]-(2-methoxyphenyl)methanone

InChI

InChI=1S/C21H26N2O4/c1-25-17-9-8-16(20(14-17)27-3)15-22-10-12-23(13-11-22)21(24)18-6-4-5-7-19(18)26-2/h4-9,14H,10-13,15H2,1-3H3

InChI Key

YBDHSGPMRYZIBV-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)CN2CCN(CC2)C(=O)C3=CC=CC=C3OC)OC

Canonical SMILES

COC1=CC(=C(C=C1)CN2CCN(CC2)C(=O)C3=CC=CC=C3OC)OC

Origin of Product

United States

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